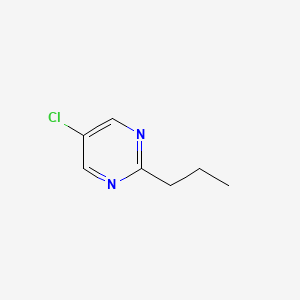

5-Chloro-2-propylpyrimidine

Description

Structure

3D Structure

Properties

CAS No. |

944903-16-6 |

|---|---|

Molecular Formula |

C7H9ClN2 |

Molecular Weight |

156.61 g/mol |

IUPAC Name |

5-chloro-2-propylpyrimidine |

InChI |

InChI=1S/C7H9ClN2/c1-2-3-7-9-4-6(8)5-10-7/h4-5H,2-3H2,1H3 |

InChI Key |

YYRHYNQGUGMMMX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC=C(C=N1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 5 Chloro 2 Propylpyrimidine

Historical Evolution of Pyrimidine (B1678525) Synthesis Relevant to the Compound

The journey to synthesize specifically substituted pyrimidines like 5-Chloro-2-propylpyrimidine is built upon foundational discoveries in pyrimidine chemistry. The systematic study of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines. google.com This fundamental reaction, known as the Pinner synthesis, established a cornerstone for creating the pyrimidine ring, a method that remains relevant for the introduction of the 2-propyl group. organic-chemistry.orglookchem.comresearchgate.netnumberanalytics.com

Early methods often involved the cyclization of β-dicarbonyl compounds with N-C-N containing reagents like amidines, urea, or guanidine (B92328) to form the pyrimidine core. google.com The parent, unsubstituted pyrimidine was first prepared in 1900 by Gabriel and Colman through the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction. google.com These early syntheses, while groundbreaking, often required harsh conditions and lacked the regioselectivity needed for complex, specifically substituted pyrimidines. The development of methods for the selective introduction of functional groups, such as halogens and alkyl chains, onto the pre-formed pyrimidine ring marked a significant advancement in the field.

Classical Synthetic Routes to this compound

The classical synthesis of this compound can be envisioned through a series of well-established reactions that assemble the substituted pyrimidine core. These routes typically involve the formation of the pyrimidine ring, followed by or preceded by the introduction of the chloro and propyl substituents.

Condensation Reactions for Pyrimidine Ring Formation

The most common and enduring method for constructing the pyrimidine ring is through the condensation of a 1,3-dicarbonyl compound with an amidine. To synthesize 2-propylpyrimidine (B1626694), the Pinner synthesis is a primary approach. organic-chemistry.orglookchem.comresearchgate.netnumberanalytics.com This involves the reaction of butyronitrile (B89842) with an alcohol in the presence of an acid catalyst to form an imidate, which is then reacted with a suitable three-carbon component to yield the 2-propyl substituted pyrimidine ring. numberanalytics.com

A general representation of the Pinner synthesis for a 2-alkylpyrimidine is as follows:

Step 1: Imidate Formation: An alkyl nitrile reacts with an alcohol and a strong acid (e.g., HCl) to form an imidate salt. organic-chemistry.orgnumberanalytics.com

Step 2: Cyclization: The imidate salt is then condensed with a β-dicarbonyl compound to form the pyrimidine ring.

For the synthesis of a 2-propylpyrimidine, butyronitrile would be the starting nitrile. lookchem.com

Post-Cyclization Halogenation Strategies

Once the 2-propylpyrimidine ring is formed, the introduction of a chlorine atom at the 5-position is a critical step. Electrophilic halogenation of the pyrimidine ring is a common strategy. Due to the electron-deficient nature of the pyrimidine ring, direct halogenation can be challenging. However, the 5-position is the most susceptible to electrophilic attack. wikipedia.org

Various halogenating agents can be employed for this purpose. A common method involves the use of N-chlorosuccinimide (NCS) in a suitable solvent. Other approaches include reacting the pyrimidine with chlorine gas or other chlorinating agents. The reaction conditions, such as temperature and solvent, are crucial for achieving regioselectivity and good yields.

A patent describes the high-temperature reaction of a 4-halo-5-hydroxy-2(5H)-furanone with formamide (B127407) to produce 5-halopyrimidines in high yields. google.com Another method for the synthesis of 5-halopyrimidines involves the reaction of α-halo ketones with nitriles in the presence of trifluoromethanesulfonic anhydride, affording the substituted pyrimidines in good yields (55-91%). thieme-connect.com

Alkylation Approaches for Propyl Substitution

An alternative strategy involves the introduction of the propyl group onto a pre-existing 5-chloropyrimidine (B107214) core. This can be achieved through various alkylation reactions. One such method is the Minisci reaction, a radical-based approach. thieme-connect.comresearchgate.netucla.edu While often used for acylation or alkylation at positions 2, 4, or 6, modifications can direct the substitution to other positions.

Another approach is through nucleophilic substitution reactions. For instance, a 2-halopyrimidine can react with an organometallic reagent, such as a propyl Grignard reagent (propylmagnesium bromide) or propyllithium, to introduce the propyl group at the 2-position. organic-chemistry.orgacs.org A patent describes the reaction of 5-chloropyrimidine with alkyllithium reagents to prepare 4-alkyl-5-chlorodihydropyrimidines. google.comgoogle.com

A study on the synthesis of 2-alkylpyrimidines demonstrated the use of alkyl magnesium halides as nucleophiles in an SNAr reaction with an activated 2-sulfonylpyrimidine, achieving good yields for various alkyl groups. acs.org

| Alkyl Grignard Reagent | Product | Yield (%) |

| Ethylmagnesium chloride | 2-Ethylpyrimidine derivative | 68 |

| n-Pentylmagnesium chloride | 2-Pentylpyrimidine derivative | 70 |

| Cyclopropylmagnesium bromide | 2-Cyclopropylpyrimidine derivative | 79 |

| Table 1: Examples of SNAr reaction of primary alkyl magnesium halides with an activated 2-sulfonylpyrimidine. acs.org |

Modern and Green Chemistry Approaches in Synthesis

Catalytic Methods for Enhanced Efficiency

Catalysis plays a pivotal role in modern organic synthesis, and the production of pyrimidines is no exception. Various catalytic systems have been developed to improve the efficiency of pyrimidine synthesis. These often involve transition metal catalysts or organocatalysts to facilitate the key bond-forming steps.

For instance, a greener [3+3] tandem annulation-oxidation approach using choline (B1196258) hydroxide (B78521) as a recyclable catalyst and reaction medium has been reported for the synthesis of substituted pyrimidines from α,β-unsaturated ketones and benzamidine (B55565) hydrochloride. rsc.org Another efficient method involves a three-component, one-pot reaction of aldehydes, malononitrile, and S-alkylisothiouronium salts in water at room temperature to produce polysubstituted pyrimidines. nih.gov

The use of solid-supported catalysts, such as Montmorillonite-KSF, has also been explored for the Biginelli-type reaction to synthesize dihydropyrimidinones under solvent-free conditions, offering advantages like easy catalyst recovery and reuse. rsc.org Microwave-assisted synthesis has also been shown to accelerate reaction times and improve yields in the preparation of pyrimidine derivatives. ijres.org

The development of catalytic methods for the direct C-H functionalization of the pyrimidine ring represents a significant advancement, offering a more atom-economical approach to introducing substituents like the propyl group.

Microwave-Assisted Synthesis

The application of microwave irradiation to accelerate organic reactions has become a significant tool in synthetic chemistry. For pyrimidine derivatives, this technology offers notable advantages, including drastically reduced reaction times and often improved yields compared to conventional heating methods. While specific literature detailing the microwave-assisted synthesis (MAOS) of this compound is not abundant, the principles are well-established through the synthesis of analogous structures.

Research has demonstrated the successful use of microwave energy in synthesizing various 2-amino-4-chloro-pyrimidine derivatives. nih.govnih.gov These studies establish a precedent for the applicability of MAOS to the chloropyrimidine scaffold. In a related procedure, a novel phenothiazine (B1677639) derivative incorporating a pyrimidine ring was synthesized using microwave irradiation under solvent-free conditions. acgpubs.org This approach was found to be 5-10% more efficient than conventional catalytic methods and more cost-effective due to the absence of solvents. acgpubs.org The condensation of compounds like D-glucono- and D-galactono-1,5-lactone with thiocarbohydrazide (B147625) is also significantly accelerated by microwave assistance, showcasing the broad utility of this technique in heterocyclic synthesis. researchgate.net These examples strongly suggest that a microwave-assisted protocol could be effectively developed for the synthesis of this compound, leading to a more rapid and efficient process.

Solvent-Free and Environmentally Benign Protocols

In line with the principles of green chemistry, there is a growing emphasis on developing synthetic routes that minimize or eliminate the use of hazardous solvents. For the synthesis of pyrimidine cores, solvent-free, or "neat," reaction conditions have proven highly effective.

A notable example is the Biginelli-type reaction for producing dihydropyrimidinones (DHPMs), which are structurally related to the pyrimidine family. Studies have shown that the optimal conditions for this multi-component reaction are often achieved under solvent-free (neat) conditions, which not only saves time but also results in excellent product yields. nih.govrsc.org The reaction, when performed without a solvent and under reflux, can be completed in as little as one hour with yields exceeding 90%. nih.govrsc.org This represents a significant improvement over solvent-based systems, which may require several hours and produce lower yields. nih.gov

The combination of microwave irradiation with solvent-free conditions presents a particularly powerful and environmentally benign synthetic strategy. acgpubs.org Research on the synthesis of a phenothiazine-pyrimidine derivative highlighted that solvent-free microwave synthesis is a less costly and more efficient method. acgpubs.org These protocols reduce chemical waste and energy consumption, marking a significant step towards sustainable chemical manufacturing.

| Solvent | Method | Reaction Time | Yield (%) |

|---|---|---|---|

| Ethanol (B145695) | Reflux | 2 hours | 87 |

| Acetonitrile | Reflux | 5 hours | 77 |

| Toluene | Reflux | 7 hours | 71 |

| Dioxane | Reflux | 6 hours | 65 |

| Solvent-Free | Reflux | 1 hour | 96 |

| Solvent-Free | Microwave (50 °C) | 5 minutes | 70 |

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic protocol is critically dependent on the optimization of reaction parameters. For the synthesis of this compound and its precursors, factors such as solvent polarity, catalyst choice, temperature, and reaction time are meticulously adjusted to maximize yield and purity.

One study on the synthesis of functionalized spirooxindole pyrrolidine (B122466) derivatives systematically explored the effect of different solvents, including methanol (B129727), ethanol, acetonitrile, tetrahydrofuran (B95107), and toluene. researchgate.net The investigation concluded that the highest yield (95%) was achieved when the reaction was refluxed in methanol for 2 hours. researchgate.net This demonstrates the profound impact that solvent choice can have on the outcome of a reaction.

In the synthesis of dihydropyrimidinones, a comprehensive optimization was performed to enhance yields and reduce reaction times. nih.gov This involved comparing various solvents, testing different catalyst loadings, and evaluating multiple energy sources (conventional reflux, microwave, and ultrasonication). nih.govrsc.org It was determined that a solvent-free approach using 2 mol% of a specific catalyst under reflux provided the best results. nih.govrsc.org Similarly, in palladium-catalyzed coupling reactions used to form C-C bonds in related heterocyclic systems, the choice of ligand and base was found to be crucial for achieving rapid and complete conversion. semanticscholar.org

| Entry | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | Toluene | 5 | 70 |

| 2 | Methanol | 2 | 95 |

| 3 | Ethanol | 3 | 92 |

| 4 | Acetonitrile | 4 | 85 |

| 5 | Tetrahydrofuran | 5 | 80 |

Stereochemical Considerations in Synthesis

The molecule this compound is, in itself, achiral and possesses no stereocenters. Therefore, stereochemical considerations are not relevant to the synthesis of the isolated compound. However, this pyrimidine derivative is often employed as a key intermediate or building block in the synthesis of larger, more complex molecules that are chiral and biologically active. In these cases, controlling the stereochemistry of the final product is of paramount importance.

For instance, this compound has been used as a precursor in the synthesis of complex pyridinone derivatives. google.com One such final product is designated as the (R)-isomer, indicating that the synthesis pathway from the initial achiral pyrimidine leads to a specific, single enantiomer of a chiral molecule. google.com Similarly, other research describes the synthesis of pyrimidine derivatives like (S)-5-chloro-6-((1-phenylethyl)amino)-3-isopropylpyrimidine-2,4(1H,3H)-dione, where the "(S)" designation highlights the stereospecific nature of the amine substituent attached to the pyrimidine ring. google.com

The synthesis of related heterocyclic systems often involves steps where stereochemistry is a key factor, such as in stereoselective reductions or diastereoselective cycloaddition reactions. researchgate.netacs.org These examples underscore that while this compound is achiral, its role as a synthetic intermediate means that the reactions it undergoes are often designed with precise stereochemical control to produce enantiomerically pure final products.

Isolation and Purification Techniques for this compound

Following the completion of the synthesis, a robust isolation and purification strategy is essential to obtain this compound in high purity. The specific techniques employed depend on the reaction mixture and the physical properties of the product.

A common initial step involves the filtration of the crude reaction mixture to collect the solid product. This is often followed by rinsing with an appropriate solvent, such as methanol or ethyl acetate (B1210297), to remove soluble impurities. google.com For further purification, recrystallization is a widely used method. Solvents like dilute ethanol have been reported for recrystallizing related 2-propylpyrimidine derivatives. lookchem.com The principle of recrystallization can also be applied by designing the final synthesis step to use a solvent from which the product will crystallize upon cooling or by adding an "antisolvent" to induce precipitation. google.com

For non-crystalline products or when recrystallization is ineffective, column chromatography is the method of choice. For example, purification of related pyrimidine products has been achieved using silica (B1680970) gel chromatography with an eluent system like ethyl acetate and pentane. rsc.org In some cases, particularly for volatile solids, vacuum sublimation can be an effective technique for obtaining a highly pure analytical sample. lookchem.com The purity of the final isolated compound is confirmed through analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and determination of the melting point. rsc.orgnih.gov

Chemical Reactivity and Transformations of 5 Chloro 2 Propylpyrimidine

Nucleophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Ring

Nucleophilic Aromatic Substitution (SNAr) is a principal reaction pathway for halogenated pyrimidines. The electron-withdrawing nature of the ring nitrogens significantly facilitates the displacement of a leaving group by a nucleophile through a two-step addition-elimination mechanism, proceeding via a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Reactivity at the Chloro Position (C-5)

The C-5 position of the pyrimidine ring is generally considered the most electron-rich carbon and is therefore the least activated towards nucleophilic aromatic substitution compared to the C-2, C-4, and C-6 positions. In 5-Chloro-2-propylpyrimidine, the chloro group is situated at this less reactive position.

Despite its lower intrinsic reactivity, the chloro group at C-5 can be displaced by strong nucleophiles, often requiring more forcing reaction conditions (e.g., higher temperatures or stronger bases) than substitutions at other ring positions. The reaction proceeds via the addition of a nucleophile to the C-5 carbon, forming a Meisenheimer-type intermediate. The negative charge in this intermediate is delocalized over the pyrimidine ring, but unlike attack at C-2, C-4, or C-6, the charge cannot be directly delocalized onto a nitrogen atom through resonance, which accounts for the reduced reactivity of the C-5 position.

Common nucleophiles that can be employed for substitution at the C-5 position include amines, alkoxides, and thiolates. The presence of the 2-propyl group, being a mild electron-donating group, slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted pyrimidine, but this effect is generally minor.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions at C-5 This table is illustrative, based on general principles of pyrimidine reactivity, as specific data for this compound is limited.

| Nucleophile | Typical Conditions | Product Type |

|---|---|---|

| Ammonia (B1221849) / Primary or Secondary Amines | High temperature, polar solvent (e.g., ethanol (B145695), DMF), often in a sealed vessel | 5-Amino-2-propylpyrimidine derivatives |

| Sodium Alkoxide (e.g., NaOMe, NaOEt) | Reflux in corresponding alcohol, strong base | 5-Alkoxy-2-propylpyrimidine derivatives |

| Sodium Thiolate (e.g., NaSPh) | Polar aprotic solvent (e.g., DMF, DMSO) | 5-(Arylthio)-2-propylpyrimidine derivatives |

Electrophilic Substitution Reactions

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to its π-deficient character, which disfavors the formation of the positively charged intermediate (Wheland complex) required for this mechanism. The ring nitrogens strongly deactivate the system towards attack by electrophiles.

However, electrophilic substitution can occur, and it does so preferentially at the C-5 position. This is because C-5 is the most electron-rich position in the pyrimidine nucleus, and the Wheland intermediate formed by attack at C-5 is the most stable, as the positive charge is not placed on the carbons directly adjacent to the electronegative nitrogen atoms.

The presence of activating groups on the ring can facilitate electrophilic substitution. The 2-propyl group in this compound is a weak activating group (electron-donating by induction), which may slightly enhance the feasibility of substitution at C-5 compared to an unsubstituted pyrimidine. Nevertheless, strong electrophiles and forcing conditions are typically required.

Common electrophilic substitution reactions include nitration and halogenation.

Nitration: Typically requires harsh conditions, such as treatment with a mixture of nitric acid and sulfuric acid, to generate the potent electrophile, the nitronium ion (NO₂⁺). masterorganicchemistry.comyoutube.com

Halogenation: Can be achieved with halogens in the presence of a Lewis acid or under other activating conditions.

Metal-Catalyzed Coupling Reactions

The chlorine atom at the C-5 position of this compound serves as a valuable handle for modern cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in synthetic organic chemistry for the construction of more complex molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron species (typically a boronic acid or ester) with an organic halide. rsc.org Chloropyrimidines, including those substituted at the C-5 position, are effective substrates for this transformation. This reaction provides a powerful method for creating biaryl or heteroaryl-aryl structures.

The reaction typically involves a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial, with bulky, electron-rich phosphines often being required to facilitate the oxidative addition of the palladium catalyst to the relatively unreactive C-Cl bond.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of 5-Chloropyrimidine (B107214) Derivatives

| Aryl/Heteroaryl Boronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Typical Yield |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | Good |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | P(t-Bu)₃ | KF | THF | Moderate to Good researchgate.net |

| Thiophen-2-boronic acid | PdCl₂(dppf) | - | Na₂CO₃ | DME | Good |

| Pyridin-3-ylboronic acid | Pd₂(dba)₃ | PCy₃ | K₃PO₄ | Dioxane/H₂O rsc.org | Excellent rsc.org |

Heck Reaction

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgchemistrysteps.com This reaction is another important tool for C-C bond formation. Heteroaryl chlorides, such as this compound, can participate in the Heck reaction, although they are generally less reactive than the corresponding bromides or iodides.

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. The reaction requires a base to neutralize the hydrogen halide formed during the process.

Table 3: General Conditions for Heck Reaction with Aryl Chlorides This table illustrates typical conditions, as specific examples with this compound are not widely documented.

| Alkene Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| Styrene | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 5-Styryl-2-propylpyrimidine |

| n-Butyl acrylate (B77674) | PdCl₂(PPh₃)₂ | - | K₂CO₃ | DMA | Butyl (E)-3-(2-propylpyrimidin-5-yl)acrylate |

| Acrylonitrile | Pd(OAc)₂ | None (Phosphine-free) | NaOAc | NMP | (E)-3-(2-propylpyrimidin-5-yl)acrylonitrile |

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org For this compound, the chlorine atom at the C-5 position serves as the halide leaving group, enabling the introduction of various alkynyl substituents.

The reaction proceeds under mild conditions and demonstrates tolerance to a wide range of functional groups. wikipedia.org The general mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the C-Cl bond of the pyrimidine to a Pd(0) species occurs, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org The copper cycle facilitates the formation of the copper(I) acetylide from the terminal alkyne and the amine base. libretexts.org

Key components for a successful Sonogashira coupling of this compound include:

Palladium Catalyst: Commonly used catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]. libretexts.org

Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most frequently used co-catalyst.

Base: An amine base such as triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA) is required to deprotonate the terminal alkyne and neutralize the generated HCl. organic-chemistry.org

Solvent: Anhydrous solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are typically employed.

Recent advancements have led to the development of copper-free Sonogashira protocols, which can be advantageous for synthesizing molecules where copper contamination is a concern. wikipedia.orgmdpi.com These systems often rely on more sophisticated palladium catalysts or different reaction conditions. wikipedia.org The reaction is highly valuable for synthesizing complex molecules, including pharmaceuticals and functional materials. wikipedia.org For instance, it has been used in the synthesis of Altinicline, a nicotinic acetylcholine (B1216132) receptor agonist. wikipedia.org

| Alkyne Partner | Catalyst System | Base/Solvent | Typical Conditions | Product |

|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₄ / CuI | TEA / THF | Room Temp to 60°C | 5-(Phenylethynyl)-2-propylpyrimidine |

| Propargylamine | PdCl₂(PPh₃)₂ / CuI | DIPA / DMF | Room Temp | 5-(3-Aminoprop-1-yn-1-yl)-2-propylpyrimidine |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | TEA / THF | 50°C | 5-((Trimethylsilyl)ethynyl)-2-propylpyrimidine |

Stille Coupling

The Stille coupling reaction is a versatile method for forming C-C bonds by reacting an organohalide with an organostannane (organotin) compound, catalyzed by a palladium complex. organic-chemistry.orgwikipedia.org In the case of this compound, the reactive C-Cl bond at the 5-position allows for coupling with various organostannanes, enabling the introduction of alkyl, vinyl, aryl, or other organic moieties.

The catalytic cycle of the Stille reaction is well-understood and involves three primary steps: oxidative addition of the this compound to a Pd(0) catalyst, transmetalation where the organic group from the organostannane is transferred to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. wikipedia.org

A significant advantage of the Stille reaction is the stability of organostannane reagents to air and moisture, and their compatibility with a wide array of functional groups. wikipedia.orglibretexts.org However, a major drawback is the toxicity of tin compounds. organic-chemistry.orgwikipedia.org The reactivity of the halide partner generally follows the order I > Br > OTf > Cl, meaning that coupling with chloro-heterocycles like this compound can sometimes require more forcing conditions or specialized catalyst systems compared to their bromo or iodo counterparts. rsc.org

| Organostannane Reagent | Palladium Catalyst | Solvent | Typical Conditions | Product |

|---|---|---|---|---|

| Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Toluene | 80-110°C | 5-Vinyl-2-propylpyrimidine |

| Tributyl(phenyl)stannane | PdCl₂(PPh₃)₂ | DMF | 100°C | 5-Phenyl-2-propylpyrimidine |

| Tributyl(thien-2-yl)stannane | Pd(dba)₂ / P(o-tol)₃ | Dioxane | 90°C | 5-(Thien-2-yl)-2-propylpyrimidine |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds between an aryl or heteroaryl halide and an amine. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its wide substrate scope and functional group tolerance, providing a powerful tool for installing amino groups onto the pyrimidine core of this compound.

The reaction mechanism involves the oxidative addition of the C-Cl bond to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. wikipedia.orgjk-sci.com A crucial element for the success of this reaction, particularly with less reactive aryl chlorides, is the choice of a bulky, electron-rich phosphine ligand. jk-sci.comepa.gov These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. wikipedia.org

The reaction requires a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), to deprotonate the amine. jk-sci.com The Buchwald-Hartwig amination can be used to couple this compound with a diverse range of primary and secondary amines, including anilines, alkylamines, and various heterocyclic amines. organic-chemistry.org

| Amine Partner | Palladium Precatalyst | Ligand | Base | Product |

|---|---|---|---|---|

| Aniline | Pd₂(dba)₃ | BINAP | NaOtBu | N-Phenyl-2-propylpyrimidin-5-amine |

| Morpholine | Pd(OAc)₂ | XPhos | Cs₂CO₃ | 4-(2-Propylpyrimidin-5-yl)morpholine |

| n-Butylamine | Pd₂(dba)₃ | BrettPhos | LiHMDS | N-Butyl-2-propylpyrimidin-5-amine |

Functional Group Interconversions Involving the Propyl Group

Functional group interconversion refers to the transformation of one functional group into another within a molecule. solubilityofthings.com For this compound, the propyl group, while generally less reactive than the chloro-substituted pyrimidine ring, can potentially undergo certain transformations, provided the conditions are chosen carefully to avoid reactions at the heterocyclic core.

Reactions at the propyl side chain are less common than ring functionalization but can be achieved. The position adjacent to the pyrimidine ring (the α-carbon) exhibits slightly enhanced reactivity due to the influence of the electron-withdrawing heteroaromatic ring. Potential transformations could include:

Free-Radical Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide with a radical initiator), selective halogenation at the α-position of the propyl group could be possible, leading to a 2-(1-halopropyl)-5-chloropyrimidine. This new halide could then serve as a handle for subsequent nucleophilic substitution reactions.

Oxidation: Strong oxidizing agents would likely degrade the pyrimidine ring. However, carefully controlled oxidation might allow for the introduction of a hydroxyl or carbonyl group on the propyl chain. The feasibility of such a reaction is highly dependent on the specific reagents and conditions employed.

These transformations are challenging due to the potential for competing reactions on the pyrimidine ring itself, such as nucleophilic aromatic substitution at the C-5 position or reactions involving the ring nitrogen atoms. Therefore, achieving selective functional group interconversion on the propyl side chain requires careful optimization of reaction conditions.

Ring Transformations and Rearrangement Reactions

The pyrimidine ring is a stable aromatic system, but under certain conditions, it can undergo transformations and rearrangements, often initiated by nucleophilic attack. wur.nl Quaternization of one of the ring nitrogens can significantly enhance the ring's susceptibility to nucleophilic attack, facilitating transformations that might require harsh conditions for the neutral pyrimidine. wur.nl

One common type of transformation involves nucleophilic addition to an electrophilic carbon of the pyrimidine ring (e.g., C-4 or C-6), followed by ring-opening. The resulting open-chain intermediate can then re-cyclize in a different manner to form a new heterocyclic system. wur.nl For example, reactions of pyrimidines with strong nucleophiles like hydrazine (B178648) or hydroxylamine (B1172632) can lead to ring contraction, yielding pyrazoles or isoxazoles, respectively. wur.nl

A strategy known as the deconstruction-reconstruction approach can also be applied. nih.gov In this method, the pyrimidine ring is first activated, for instance by N-arylation to form a pyrimidinium salt. This salt can then be cleaved by a nucleophile to form a three-carbon building block, which is subsequently used in cyclization reactions with different reagents to construct a wide variety of new heterocycles. nih.gov This allows the core pyrimidine structure to be diversified into other systems like pyridines, pyrimidinones, or biheteroaryls. nih.govresearchgate.net While specific examples for this compound are not detailed, the general principles of pyrimidine chemistry suggest its susceptibility to such transformations under appropriate conditions.

Photochemical and Electrochemical Reactivity

The photochemical and electrochemical behavior of this compound is dictated by the electronic properties of the chloropyrimidine core. Heteroaromatic compounds containing halogens can undergo photochemical C-X bond cleavage upon irradiation with UV light. For this compound, this could lead to the formation of a pyrimidinyl radical. This reactive intermediate could then participate in various subsequent reactions, such as hydrogen abstraction from the solvent, dimerization, or reaction with other present species.

The electrochemical reactivity involves the reduction or oxidation of the molecule. The pyrimidine ring is an electron-deficient system, making it susceptible to reduction. Electrochemical reduction of this compound would likely involve the C-Cl bond as the primary reactive site. This can lead to reductive cleavage of the chlorine atom to yield 2-propylpyrimidine (B1626694). This process is often a two-electron transfer, which can proceed either stepwise or concertedly.

The presence of the propyl group, being an electron-donating group, would slightly influence the reduction potential compared to an unsubstituted chloropyrimidine, making it marginally more difficult to reduce. Conversely, the electron-withdrawing nature of the chlorine atom and the ring nitrogens makes the molecule difficult to oxidize. Any oxidative process would likely require high potentials and could lead to non-selective degradation of the molecule.

Advanced Spectroscopic and Structural Elucidation Methodologies for 5 Chloro 2 Propylpyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 5-Chloro-2-propylpyrimidine, a combination of one-dimensional and two-dimensional NMR techniques enables a complete and unambiguous assignment of its proton and carbon skeletons.

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. In this compound, the aromatic protons on the pyrimidine (B1678525) ring and the aliphatic protons of the propyl group give rise to characteristic signals.

The pyrimidine ring possesses two protons at positions 4 and 6, which are chemically equivalent due to the plane of symmetry bisecting the C2-C5 axis. These protons are expected to appear as a singlet in the aromatic region, typically downfield due to the deshielding effect of the electronegative nitrogen atoms and the aromatic ring current. The presence of the electron-withdrawing chloro group at the C5 position further influences their chemical shift.

The n-propyl group at the C2 position exhibits three distinct proton signals:

A triplet corresponding to the terminal methyl (CH₃) protons, coupled to the adjacent methylene (B1212753) protons.

A sextet (or multiplet) for the methylene (CH₂) protons adjacent to the methyl group, coupled to both the methyl and the other methylene protons.

A triplet for the methylene (CH₂) protons directly attached to the pyrimidine ring, coupled to the adjacent methylene group.

The predicted chemical shifts (δ) and coupling constants (J) are summarized in the table below. These values are estimated based on the analysis of similar substituted pyrimidines and standard chemical shift correlation tables. wisc.edunetlify.app

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4, H-6 | ~8.5 - 8.7 | s (singlet) | - |

| -CH₂- (α to ring) | ~2.8 - 3.0 | t (triplet) | ~7.5 |

| -CH₂- (β to ring) | ~1.7 - 1.9 | sext (sextet) | ~7.5 |

| -CH₃ (γ to ring) | ~0.9 - 1.1 | t (triplet) | ~7.5 |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom produces a single peak, allowing for the confirmation of the total number of carbon atoms and their chemical environments.

The molecule contains seven distinct carbon environments:

Three aromatic carbons in the pyrimidine ring (C2, C4/C6, and C5).

Three aliphatic carbons in the propyl chain (α-CH₂, β-CH₂, and γ-CH₃).

The chemical shifts of the pyrimidine ring carbons are significantly influenced by the nitrogen atoms and the chlorine substituent. The C2 carbon, bonded to two nitrogen atoms and the propyl group, is expected to be significantly downfield. The C4 and C6 carbons, being equivalent, will appear as a single resonance, while the C5 carbon, bearing the chloro substituent, will also have a distinct chemical shift. The carbons of the propyl group will appear in the upfield aliphatic region. Predicted chemical shifts can be estimated using computational methods and databases of similar compounds. nih.govnmrdb.orgchemguide.co.uk

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | ~168 - 172 |

| C4, C6 | ~155 - 158 |

| C5 | ~125 - 129 |

| α-CH₂ | ~38 - 42 |

| β-CH₂ | ~21 - 24 |

| γ-CH₃ | ~13 - 15 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, a COSY spectrum would show cross-peaks connecting the adjacent methylene and methyl protons of the propyl group (α-CH₂ with β-CH₂, and β-CH₂ with γ-CH₃), confirming the integrity of the propyl chain. No correlations would be expected for the singlet aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). An HSQC spectrum would show cross-peaks linking the proton signal of each CHₓ group to its corresponding carbon signal. For instance, it would correlate the singlet at ~8.6 ppm to the C4/C6 carbon signal at ~156 ppm, and the aliphatic proton signals to their respective α, β, and γ carbon signals, providing unambiguous assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is vital for connecting different fragments of the molecule. Key correlations for this compound would include:

The α-CH₂ protons of the propyl group showing a correlation to the C2 carbon of the pyrimidine ring, confirming the attachment point of the side chain.

The H4/H6 protons showing correlations to the C2, C5, and C4/C6 carbons, confirming the ring structure.

Together, these 2D NMR techniques provide a comprehensive and definitive map of the molecular structure.

Nitrogen-15 (¹⁵N) NMR spectroscopy, while less sensitive than ¹H or ¹³C NMR due to the low natural abundance of the ¹⁵N isotope, offers direct insight into the electronic environment of the nitrogen atoms within the pyrimidine ring. The chemical shifts of the two non-equivalent nitrogen atoms (N1 and N3) are highly sensitive to substituent effects.

In this compound, both N1 and N3 are pyridine-like nitrogens. Their chemical shifts are expected to be in the downfield region characteristic of sp²-hybridized nitrogen atoms in heteroaromatic systems. The propyl group at C2 and the chloro group at C5 will have distinct electronic effects on N1 and N3, leading to separate resonances. The ¹⁵N chemical shifts are typically reported relative to a standard like liquid ammonia (B1221849) or nitromethane. Based on data for similar pyrimidine derivatives, the ¹⁵N signals can be expected in the range of -150 to -50 ppm relative to CH₃NO₂. researchgate.net This analysis can be particularly useful for studying protonation sites and intermolecular interactions involving the nitrogen lone pairs.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display several key absorption bands. vscht.czcore.ac.uk

C-H Stretching: Aromatic C-H stretching vibrations from the pyrimidine ring are expected just above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the propyl group would appear just below 3000 cm⁻¹ (typically in the 2850-2960 cm⁻¹ range).

C=N and C=C Stretching: The pyrimidine ring will exhibit a series of characteristic stretching vibrations for C=N and C=C bonds in the 1400-1600 cm⁻¹ region.

C-Cl Stretching: A moderate to strong absorption band corresponding to the C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often produce strong and sharp signals in Raman spectra. The symmetric stretching of the pyrimidine ring would be a prominent feature. While C-Cl stretches can also be observed, they are often weaker than in the IR spectrum.

Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| C=N, C=C Ring Stretch | 1400 - 1600 | IR, Raman |

| C-H Bending | 1350 - 1470 | IR |

| C-Cl Stretch | 600 - 800 | IR, Raman |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₇H₉ClN₂), the molecular weight is approximately 156.61 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed. A key feature would be the isotopic pattern characteristic of chlorine: two peaks, [M]⁺ and [M+2]⁺, separated by two mass-to-charge units (m/z), with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. nih.gov This would result in peaks at m/z 156 and 158.

The fragmentation of the molecular ion provides structural clues. Common fragmentation pathways for this molecule would likely involve:

Loss of a propyl radical (•C₃H₇): This would lead to a fragment ion corresponding to the 5-chloropyrimidine (B107214) cation.

Loss of a chlorine radical (•Cl): This would result in a fragment ion for the 2-propylpyrimidine (B1626694) cation.

Fragmentation of the propyl chain: Loss of an ethyl radical (•C₂H₅) via cleavage of the α-β carbon bond of the propyl group is a common pathway, leading to a stable fragment.

The relative abundance of these fragment ions helps to piece together the structure and confirm the identity of the compound.

Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Identity | Notes |

| 156/158 | [C₇H₉ClN₂]⁺˙ (Molecular Ion) | 3:1 isotopic ratio confirms presence of one chlorine atom. |

| 127/129 | [C₆H₆ClN₂]⁺ | Loss of •CH₃ from propyl group. |

| 113 | [C₄H₂ClN₂]⁺ | Loss of •C₃H₇ (propyl radical). |

| 121 | [C₇H₉N₂]⁺ | Loss of •Cl (chlorine radical). |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm), HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

For this compound (C₇H₉ClN₂), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁴N). This high-precision measurement would allow researchers to confirm the elemental formula of a synthesized sample, differentiating it from any potential isomeric impurities or reaction byproducts. Techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometry provide the necessary resolving power and mass accuracy to achieve this.

Table 1: Theoretical Isotopic Masses for this compound

| Isotope Formula | Description | Theoretical Exact Mass (Da) |

|---|---|---|

| C₇H₉³⁵ClN₂ | Monoisotopic mass | 156.0454 |

This table represents theoretical values. Experimental data from HRMS analysis of this compound is not currently available in surveyed databases.

Fragmentation Pathways and Structural Insights

In addition to providing the molecular formula, mass spectrometry, particularly tandem mass spectrometry (MS/MS), elucidates structural features by analyzing the fragmentation patterns of the molecular ion. When the this compound molecular ion is subjected to energy (e.g., through collision-induced dissociation), it breaks apart into smaller, characteristic fragment ions.

Predicting the fragmentation of this compound involves considering the stability of the resulting ions and neutral losses. Key fragmentation pathways would likely involve:

Loss of the propyl group: Cleavage of the bond between the pyrimidine ring and the propyl group is a probable event. This could occur via loss of a propyl radical (•C₃H₇) or through rearrangements.

Loss of chlorine: The elimination of a chlorine radical (•Cl) or hydrogen chloride (HCl) is another expected fragmentation pathway for halogenated compounds.

Ring fragmentation: The pyrimidine ring itself can break apart, leading to a complex pattern of smaller ions.

Analyzing these pathways helps confirm the connectivity of the molecule, for example, verifying that the propyl group is attached at the C2 position and the chlorine atom at the C5 position.

Table 2: Hypothetical Fragmentation Data for this compound

| Fragment Ion (m/z) | Possible Neutral Loss | Inferred Structural Fragment |

|---|---|---|

| 113.02 | C₃H₇• | [C₄H₂ClN₂]⁺ (Pyrimidine ring fragment) |

| 121.07 | Cl• | [C₇H₉N₂]⁺ |

This table is based on general principles of mass spectrometry fragmentation and is purely hypothetical. No experimental fragmentation data for this compound has been found.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal information about bond lengths, bond angles, and intermolecular interactions, confirming the compound's constitution and conformation in the solid state.

To perform this analysis, a suitable single crystal of this compound would need to be grown and irradiated with monochromatic X-rays. The resulting diffraction pattern is then mathematically analyzed to generate a model of the electron density, from which the atomic positions can be determined. This would confirm the planar structure of the pyrimidine ring and the specific positions of the chloro and propyl substituents. However, a search of crystallographic databases reveals no published crystal structure for this compound.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical techniques used to study chiral molecules. These methods measure the differential absorption of left and right circularly polarized light. For these techniques to be applicable, the molecule must be chiral.

This compound, as a molecule, does not possess a stereocenter and is achiral. Therefore, it would not exhibit a VCD or ECD spectrum under normal conditions. These techniques would not be applicable for the structural elucidation of this specific compound unless it were placed in a chiral environment or formed a chiral complex.

Theoretical and Computational Investigations of 5 Chloro 2 Propylpyrimidine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties, reactivity, and stability of a molecule. For 5-Chloro-2-propylpyrimidine, these methods can elucidate the distribution of electron density, the energies of molecular orbitals, and the nature of chemical bonds.

Density Functional Theory (DFT) is a widely used computational method that can accurately predict the electronic structure of molecules. A DFT study of this compound would typically involve geometry optimization to find the lowest energy conformation, followed by the calculation of various electronic properties.

DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would reveal the distribution of electrostatic potential on the molecular surface. The nitrogen atoms in the pyrimidine (B1678525) ring are expected to be regions of negative electrostatic potential due to their high electronegativity, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the propyl group and the pyrimidine ring would exhibit positive electrostatic potential. The chlorine atom, while electronegative, can also influence the aromatic ring's electronic properties through resonance and inductive effects.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound (Note: These are hypothetical values based on trends for similar molecules)

| Property | Value |

| Dipole Moment | ~2.5 D |

| Total Energy | -850 to -950 Hartrees |

| Ionization Potential | ~9.0 eV |

| Electron Affinity | ~0.5 eV |

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide another avenue for studying the electronic structure from first principles, without empirical parameterization. While computationally more demanding than DFT, they can offer benchmark-quality results. An ab initio study of this compound would corroborate the geometric and electronic data obtained from DFT. For instance, calculations could precisely determine bond lengths and angles, providing insight into the steric and electronic effects of the chloro and propyl substituents on the pyrimidine ring.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. youtube.comwikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comwikipedia.orglibretexts.org

For this compound, the HOMO is expected to be localized primarily on the pyrimidine ring, particularly on the nitrogen atoms and the more electron-rich carbon atoms. The LUMO, on the other hand, would likely have significant contributions from the C-Cl bond and the pyrimidine ring, indicating that these are the regions most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: These are hypothetical values based on trends for similar molecules)

| Orbital | Energy (eV) |

| HOMO | ~ -7.0 |

| LUMO | ~ -0.5 |

| HOMO-LUMO Gap | ~ 6.5 |

Conformational Analysis and Molecular Dynamics Simulations

The propyl group in this compound introduces conformational flexibility. Conformational analysis aims to identify the stable arrangements of the atoms in space (conformers) and the energy barriers between them. This is typically done by systematically rotating the single bonds of the propyl chain and calculating the energy at each step using methods like DFT or semi-empirical calculations. For the propyl group, different staggered and eclipsed conformations relative to the pyrimidine ring would be investigated to determine the most stable conformer, which is likely to be the one that minimizes steric hindrance.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time in a given environment, such as in a solvent. nih.gov An MD simulation would show how the propyl chain rotates and flexes at a certain temperature, and how the molecule interacts with solvent molecules. This information is valuable for understanding the molecule's behavior in solution and its potential interactions with biological targets.

Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting spectroscopic properties, which can aid in the identification and characterization of molecules.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts with good accuracy. acs.orgacs.org By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be determined. These predictions would be invaluable for assigning the peaks in an experimental NMR spectrum of this compound.

Vibrational (IR and Raman) Spectroscopy: The vibrational frequencies and intensities for infrared (IR) and Raman spectra can also be computed. researchgate.netresearchgate.net These calculations would help in assigning the vibrational modes of the molecule, such as the stretching and bending of the C-H, C-N, C-C, and C-Cl bonds, as well as the characteristic vibrations of the pyrimidine ring.

Table 3: Exemplary Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values based on trends for similar molecules)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 (of pyrimidine) | ~165 |

| C4 (of pyrimidine) | ~158 |

| C5 (of pyrimidine) | ~120 |

| C6 (of pyrimidine) | ~155 |

| Propyl-Cα | ~35 |

| Propyl-Cβ | ~22 |

| Propyl-Cγ | ~14 |

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, computational studies could explore various potential reactions, such as nucleophilic aromatic substitution at the chlorine-bearing carbon. By mapping the potential energy surface of the reaction, chemists can identify the transition state structures, which are the highest energy points along the reaction pathway. The energy of the transition state determines the activation energy of the reaction, and thus the reaction rate.

For example, the reaction of this compound with a nucleophile like ammonia (B1221849) could be modeled to understand the step-by-step process of chlorine displacement. Such studies would provide detailed insights into the geometry of the transition state and the electronic changes that occur during the reaction, which are often difficult to probe experimentally. nih.gov

Computational Design Principles for Pyrimidine-Based Scaffolds

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Computational chemistry plays a pivotal role in the rational design and optimization of pyrimidine-based molecules, including this compound, to enhance their therapeutic potential. These computational approaches allow for the prediction of molecular properties, binding affinities, and interaction modes with biological targets, thereby guiding synthetic efforts and accelerating the drug discovery process.

Key computational design principles for pyrimidine-based scaffolds involve a multi-faceted approach, integrating several techniques to build predictive models and understand structure-activity relationships (SAR). These principles are broadly applicable to derivatives like this compound.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR):

3D-QSAR is a powerful method used to correlate the biological activity of a series of compounds with their 3D physicochemical properties. For pyrimidine-based scaffolds, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are developed to provide insights into the structural requirements for enhanced activity. For instance, a CoMSIA model developed for a series of pyrimidine-based focal adhesion kinase (FAK) inhibitors revealed that hydrophobic and hydrogen bond donor fields were significant for their bioactivity. rsc.org The contour maps generated from such models can guide the modification of the pyrimidine scaffold, suggesting where substitutions would be favorable. For this compound, a 3D-QSAR study could elucidate the impact of the chloro and propyl groups on its hypothetical biological activity and guide further functionalization.

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of pyrimidine-based scaffolds, docking studies are instrumental in understanding the binding modes of these compounds within the active site of a target protein. For example, docking simulations of pyrimidine-5-carbonitrile derivatives into the EGFR binding site helped to elucidate their binding patterns. rsc.org Similarly, docking studies on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives as dual CDK2/TRKA inhibitors revealed binding modes similar to known inhibitors. mdpi.com For this compound, docking could be employed to predict its binding affinity and interactions with various target enzymes, providing a rationale for its potential biological effects. The interactions are often characterized by hydrogen bonds and hydrophobic interactions with key amino acid residues. rsc.org

Molecular Dynamics (MD) Simulations:

MD simulations provide a dynamic view of the ligand-receptor complex, offering insights into the stability of the binding and the conformational changes that may occur over time. For a series of pyrimidine-based FAK inhibitors, a 100-nanosecond MD simulation confirmed the stability of the docked compounds in the active site. rsc.org These simulations can also be used to calculate binding free energies, which provide a more accurate estimation of binding affinity than docking scores alone. rsc.org Applying MD simulations to a complex of this compound and a putative target protein would allow for an assessment of the stability of the interaction and a more refined understanding of the binding energetics.

Pharmacophore Modeling:

Pharmacophore modeling involves identifying the essential 3D arrangement of functional groups responsible for a molecule's biological activity. For pyrimidine-based scaffolds, a pharmacophore model can be generated based on a set of active compounds. This model can then be used to screen large compound libraries for new molecules with the desired activity. A pharmacophore model for pyrazolo[3,4-d]pyrimidine derivatives included features such as a hydrophobic group, an aromatic ring, and a hydrogen bond donor. mdpi.com

ADMET Prediction:

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug design. For pyrimidine-based scaffolds, computational models can predict properties like oral bioavailability, blood-brain barrier permeability, and potential toxicity. rsc.orgnih.gov Early assessment of these properties for compounds like this compound can help to prioritize candidates with favorable drug-like profiles.

The integration of these computational techniques provides a robust framework for the design of novel pyrimidine-based therapeutic agents. By leveraging these in silico tools, researchers can gain a deeper understanding of the molecular determinants of biological activity and design new compounds with improved potency, selectivity, and pharmacokinetic properties.

| Computational Technique | Application in Pyrimidine Scaffold Design | Example from Research |

| 3D-QSAR | Identifies key physicochemical properties for biological activity. | A CoMSIA model for pyrimidine-based FAK inhibitors highlighted the importance of hydrophobic and hydrogen bond donor fields. rsc.org |

| Molecular Docking | Predicts binding modes and interactions with target proteins. | Docking studies elucidated the binding patterns of pyrimidine-5-carbonitrile derivatives in the EGFR active site. rsc.org |

| Molecular Dynamics | Assesses the stability of ligand-receptor complexes over time. | A 100 ns MD simulation confirmed the stability of a novel FAK inhibitor in the enzyme's active site. rsc.org |

| Pharmacophore Modeling | Defines the essential 3D features for biological activity. | A pharmacophore model for pyrazolo[3,4-d]pyrimidines included a hydrophobic group, an aromatic ring, and a hydrogen bond donor. mdpi.com |

| ADMET Prediction | Predicts drug-like properties such as bioavailability and toxicity. | In silico ADMET prediction was used to assess the properties of novel FAK inhibitors. rsc.org |

Applications in Advanced Organic Synthesis

5-Chloro-2-propylpyrimidine as a Key Building Block in Heterocyclic Synthesis

The presence of a halogen at the C5 position of the pyrimidine (B1678525) ring makes this compound a highly valuable intermediate for the synthesis of a variety of fused and substituted heterocyclic systems. The chlorine atom can be readily displaced by a wide range of nucleophiles or participate in cross-coupling reactions, enabling the introduction of diverse functionalities.

Research has demonstrated that halogenated pyrimidines are pivotal in the construction of polysubstituted and fused pyrimidine derivatives, which are of significant interest to the life-science industries. nih.govresearchgate.net While specific studies focusing exclusively on this compound are limited, the reactivity of the chloro-substituent is analogous to other chloropyrimidines, which are extensively used in nucleophilic aromatic substitution reactions. For instance, reactions with various amines, thiols, and alkoxides would be expected to proceed at the C5 position, leading to a diverse library of 5-substituted-2-propylpyrimidines. These products can then serve as precursors for more complex heterocyclic structures.

Role in the Construction of Complex Organic Molecules

The strategic placement of the chloro and propyl groups on the pyrimidine ring of this compound provides a handle for the stepwise and regioselective construction of complex organic molecules. The propyl group can influence the steric and electronic properties of the molecule, potentially directing subsequent reactions or modulating the biological activity of the final product.

The chloro group is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These powerful carbon-carbon and carbon-heteroatom bond-forming reactions allow for the introduction of aryl, heteroaryl, alkyl, and alkynyl moieties at the 5-position of the pyrimidine ring. This capability is crucial for the synthesis of complex molecules with tailored electronic and steric properties, often a key requirement in drug discovery and materials science.

Precursor for Advanced Materials Design

The pyrimidine core is a component of various advanced materials due to its electronic properties and ability to participate in intermolecular interactions. This compound can serve as a monomer or a precursor to monomers for the synthesis of novel polymers and functional materials.

Synthesis of Pyrimidine-Containing Monomers

Through modification of the chloro group, this compound can be converted into a variety of polymerizable monomers. For example, a Sonogashira coupling with a terminal alkyne bearing a polymerizable group (e.g., a vinyl or an acrylate (B77674) group) would yield a monomer that can be used in radical or other polymerization methods. Similarly, conversion of the chloro group to a vinyl group via a Stille coupling with vinyltributyltin would produce a styrenic-type monomer.

Integration into Polymer Architectures

Once synthesized, these pyrimidine-containing monomers can be integrated into various polymer architectures, including homopolymers and copolymers. The incorporation of the 2-propyl-5-substituted pyrimidine unit can impart specific properties to the resulting polymer, such as thermal stability, photophysical characteristics, or the ability to coordinate with metal ions. The propyl group can enhance solubility in organic solvents, facilitating polymer processing.

Application in Ligand Design for Catalysis

The nitrogen atoms of the pyrimidine ring in this compound make it an attractive scaffold for the design of ligands for transition metal catalysis. The electronic properties of the pyrimidine ring can be tuned by substitution at the 5-position, which in turn can influence the catalytic activity of the corresponding metal complex.

Pyrimidine-Based Ligands in Transition Metal Catalysis

By introducing a coordinating group at the 5-position, this compound can be transformed into a bidentate or multidentate ligand. For example, a nucleophilic substitution reaction with a molecule containing a secondary coordinating site, such as 2-aminopyridine (B139424) or 2-hydroxypyridine, would generate a ligand capable of chelating to a metal center. The nature of the substituent introduced at the 5-position, along with the inherent electronic properties of the 2-propylpyrimidine (B1626694) core, will dictate the ligand's donor-acceptor properties and steric profile. These features are critical in tuning the reactivity and selectivity of transition metal catalysts in a wide range of organic transformations. While direct examples involving this compound are not prevalent in the literature, the principles of ligand design using substituted pyrimidines are well-established. ossila.com

Chiral Ligand Derivatives in Asymmetric Synthesis

The strategic design and synthesis of chiral ligands are fundamental to the advancement of asymmetric catalysis, a field dedicated to the selective synthesis of one enantiomer of a chiral molecule. The pyrimidine core is a structurally appealing framework for the development of novel chiral ligands. Its inherent rigidity, the presence of nitrogen atoms capable of coordinating to metal centers, and the availability of multiple sites for substitution make it a versatile platform for tuning both the steric and electronic environment around a catalytic metal.

While there is a notable absence of specific literature detailing the use of This compound as a direct precursor for chiral ligand synthesis in asymmetric catalysis, its chemical structure suggests significant potential. The distinct functionalities at the C2 and C5 positions—a propyl group and a chlorine atom, respectively—offer orthogonal handles for synthetic modification.

Hypothetical Pathways to Chiral Pyrimidine Ligands:

The chlorine atom at the 5-position is a prime site for introducing chirality. Nucleophilic substitution reactions with chiral amines could yield bidentate N,N' ligands. Furthermore, modern cross-coupling methodologies, such as Suzuki or Sonogashira reactions, could be employed to append chiral phosphine (B1218219) moieties or other coordinating groups to the pyrimidine ring at this position.

The 2-propyl group, while generally less reactive, could also be a target for functionalization. For instance, late-stage C-H activation or other transformations could introduce additional stereogenic centers or coordinating functionalities on the alkyl chain, leading to more complex ligand architectures.

Prospective Catalytic Applications:

Chiral ligands derived from a This compound scaffold could find application in a wide array of metal-catalyzed asymmetric transformations. These include, but are not limited to:

Asymmetric Hydrogenation: Ligands for rhodium or iridium catalysts for the enantioselective reduction of prochiral olefins and ketones.

Asymmetric Carbon-Carbon Bond Formation: Ligands for palladium or nickel catalysts in asymmetric cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions.

Asymmetric Dihydroxylation: Ligands for osmium-catalyzed processes to create chiral diols from alkenes.

It is crucial to emphasize that the realization of these applications would necessitate considerable synthetic exploration and thorough screening of the resulting ligands in various catalytic systems to establish their efficacy and selectivity.

Design and Synthesis of Pyrimidine-Derived Scaffolds for Diverse Chemical Applications

The pyrimidine nucleus is recognized as a "privileged scaffold" in the fields of medicinal chemistry and materials science. This status is attributed to its frequent appearance in biologically active molecules and its adaptable chemical nature. This compound stands out as a valuable and versatile starting material for the construction of a multitude of pyrimidine-derived scaffolds. The presence of substituents at the 2- and 5-positions allows for systematic and predictable chemical modifications, facilitating the generation of compound libraries with diverse functionalities.

Key Strategies for Scaffold Elaboration:

The chemical versatility of the This compound core can be exploited through several robust synthetic strategies:

Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is inherently electron-deficient, a characteristic that is further enhanced by the presence of the electron-withdrawing chloro substituent at the 5-position. This electronic profile makes the C5 position highly susceptible to attack by a wide range of nucleophiles, enabling the introduction of diverse functional groups.

| Nucleophile | Resulting Functional Group |

| Amines | Amino (-NR2) |

| Alcohols/Phenols | Ether (-OR) |

| Thiols | Thioether (-SR) |

Palladium-Catalyzed Cross-Coupling Reactions: The chloro group at the 5-position serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. These transformations are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, dramatically expanding the accessible chemical space.

| Reaction | Coupling Partner | Bond Formed |

| Suzuki Coupling | Boronic acids/esters | C-C |

| Sonogashira Coupling | Terminal alkynes | C-C (alkynyl) |

| Buchwald-Hartwig Amination | Amines | C-N |

| Stille Coupling | Organostannanes | C-C |

Illustrative Research Findings on Functionalized Pyrimidine Scaffolds:

The following table summarizes the potential for creating diverse scaffolds from chloropyrimidine precursors, based on established synthetic methodologies.

| Starting Material | Reagents and Conditions | Product Scaffold | Potential Application Area |

| 5-Chloropyrimidine (B107214) derivative | Arylboronic acid, Pd catalyst, base | 5-Arylpyrimidine | Medicinal Chemistry (e.g., Kinase Inhibitors) |

| 5-Chloropyrimidine derivative | Amine, Pd catalyst, base | 5-Aminopyrimidine | Materials Science (e.g., Organic Electronics) |

| 5-Chloropyrimidine derivative | Terminal alkyne, Pd/Cu catalyst, base | 5-Alkynylpyrimidine | Agrochemicals |

The extensive library of pyrimidine-derived scaffolds that can be conceptually and practically synthesized from This compound underscores its importance as a versatile building block for the discovery and development of novel functional molecules across a spectrum of scientific disciplines.

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways

Future research will undoubtedly focus on developing more efficient, selective, and sustainable methods for the synthesis of 5-Chloro-2-propylpyrimidine and its derivatives. While classical methods for pyrimidine (B1678525) synthesis, such as the condensation of β-dicarbonyl compounds with amidines, provide a foundation, the exploration of novel synthetic strategies is paramount. nih.govwikipedia.org

Key areas of investigation will include:

Multicomponent Reactions (MCRs): The development of one-pot MCRs that allow for the rapid assembly of the this compound core from simple and readily available starting materials will be a major focus. bohrium.com These reactions offer significant advantages in terms of atom economy and operational simplicity.

Flow Chemistry: Continuous flow synthesis presents an opportunity for the safe, scalable, and highly controlled production of this compound. This technology can enable precise control over reaction parameters, leading to higher yields and purity.

Catalytic C-H Activation: Direct C-H functionalization of the pyrimidine ring or the propyl side chain would represent a significant advancement, bypassing the need for pre-functionalized substrates and reducing the number of synthetic steps.

Photoredox Catalysis: The use of visible light-mediated catalysis could open up new avenues for the synthesis and functionalization of this compound under mild reaction conditions.

Development of New Reactivity Profiles

The inherent reactivity of this compound, primarily dictated by the electron-deficient nature of the pyrimidine ring and the presence of a displaceable chlorine atom, provides a fertile ground for exploring new chemical transformations. wikipedia.org Future research will aim to expand the known reactivity of this compound.

Potential areas for development include:

Cross-Coupling Reactions: While Suzuki, Sonogashira, and Buchwald-Hartwig couplings are established methods for functionalizing chloropyrimidines, the development of novel catalysts and reaction conditions will enable the introduction of a wider range of substituents at the C5-position.

Nucleophilic Aromatic Substitution (SNAr): Investigating the SNAr reactions of this compound with a diverse array of nucleophiles will continue to be a valuable strategy for creating libraries of novel derivatives. researchgate.net The influence of the propyl group on the regioselectivity and reactivity of these reactions warrants further investigation.

Metalation Chemistry: The use of modern organometallic reagents can facilitate selective functionalization at various positions on the pyrimidine ring, offering access to previously inaccessible derivatives. nih.gov

Ring Transformation Reactions: Exploring conditions that induce ring-opening and subsequent rearrangement or recyclization of the pyrimidine core could lead to the discovery of entirely new heterocyclic scaffolds.

Integration into Sustainable Chemical Processes

The principles of green chemistry are increasingly influencing the design of chemical syntheses. researchgate.net Future research on this compound will need to prioritize the development of environmentally benign and sustainable manufacturing processes.

Key aspects of this research will involve:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives such as water, ionic liquids, or deep eutectic solvents will be a critical step. frontiersin.orgresearchgate.net

Catalyst-Free and Solvent-Free Reactions: The development of reactions that can proceed efficiently without the need for a catalyst or solvent, such as those utilizing mechanochemistry (ball milling), will significantly reduce the environmental impact of synthesis. tandfonline.comunigoa.ac.in

Renewable Feedstocks: Investigating the synthesis of this compound from bio-based starting materials will contribute to a more sustainable chemical industry.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a fundamental principle of green chemistry that will guide future research. benthamdirect.com

Advanced Computational Methodologies for Prediction and Design

In silico methods are becoming indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds and synthetic routes. nano-ntp.com The application of advanced computational methodologies to this compound will accelerate its development.

Future computational studies will likely focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives, providing valuable insights to guide experimental work. researchgate.net

Molecular Docking and Virtual Screening: For applications in medicinal chemistry, computational docking studies can predict the binding affinity of this compound derivatives to biological targets, aiding in the design of new drug candidates. biotech-asia.orgresearchgate.net